Cas no 1019568-67-2 (5-fluoro-2-methyl-N-(thiophen-3-yl)methylaniline)
5-fluoro-2-methyl-N-(thiophen-3-yl)methylaniline Chemical and Physical Properties
Names and Identifiers
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- 3-Thiophenemethanamine, N-(5-fluoro-2-methylphenyl)-
- 5-fluoro-2-methyl-N-(thiophen-3-yl)methylaniline
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- Inchi: 1S/C12H12FNS/c1-9-2-3-11(13)6-12(9)14-7-10-4-5-15-8-10/h2-6,8,14H,7H2,1H3
- InChI Key: YIPGZTGMFZTTDF-UHFFFAOYSA-N
- SMILES: C1SC=CC=1CNC1=CC(F)=CC=C1C
5-fluoro-2-methyl-N-(thiophen-3-yl)methylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-165080-0.05g |
5-fluoro-2-methyl-N-[(thiophen-3-yl)methyl]aniline |
1019568-67-2 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-165080-0.1g |
5-fluoro-2-methyl-N-[(thiophen-3-yl)methyl]aniline |
1019568-67-2 | 0.1g |
$640.0 | 2023-06-08 | ||
| Enamine | EN300-165080-0.25g |
5-fluoro-2-methyl-N-[(thiophen-3-yl)methyl]aniline |
1019568-67-2 | 0.25g |
$670.0 | 2023-06-08 | ||
| Enamine | EN300-165080-0.5g |
5-fluoro-2-methyl-N-[(thiophen-3-yl)methyl]aniline |
1019568-67-2 | 0.5g |
$699.0 | 2023-06-08 | ||
| Enamine | EN300-165080-1.0g |
5-fluoro-2-methyl-N-[(thiophen-3-yl)methyl]aniline |
1019568-67-2 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-165080-2.5g |
5-fluoro-2-methyl-N-[(thiophen-3-yl)methyl]aniline |
1019568-67-2 | 2.5g |
$1428.0 | 2023-06-08 | ||
| Enamine | EN300-165080-5.0g |
5-fluoro-2-methyl-N-[(thiophen-3-yl)methyl]aniline |
1019568-67-2 | 5g |
$2110.0 | 2023-06-08 | ||
| Enamine | EN300-165080-10.0g |
5-fluoro-2-methyl-N-[(thiophen-3-yl)methyl]aniline |
1019568-67-2 | 10g |
$3131.0 | 2023-06-08 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01006608-1g |
5-Fluoro-2-methyl-N-(thiophen-3-ylmethyl)aniline |
1019568-67-2 | 95% | 1g |
¥3220.0 | 2023-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01006608-5g |
5-Fluoro-2-methyl-N-(thiophen-3-ylmethyl)aniline |
1019568-67-2 | 95% | 5g |
¥9352.0 | 2023-03-01 |
5-fluoro-2-methyl-N-(thiophen-3-yl)methylaniline Suppliers
5-fluoro-2-methyl-N-(thiophen-3-yl)methylaniline Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 5-fluoro-2-methyl-N-(thiophen-3-yl)methylaniline
Recent Advances in the Study of 5-fluoro-2-methyl-N-(thiophen-3-yl)methylaniline (CAS: 1019568-67-2)
The compound 5-fluoro-2-methyl-N-(thiophen-3-yl)methylaniline (CAS: 1019568-67-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a fluorinated aromatic ring and a thiophene moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.
One of the key areas of research has been the optimization of synthetic routes for 5-fluoro-2-methyl-N-(thiophen-3-yl)methylaniline. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves the scalability and purity of the compound. The researchers employed a multi-step process involving palladium-catalyzed cross-coupling reactions, which significantly enhanced the efficiency of the synthesis. This advancement is critical for facilitating further pharmacological evaluations and potential industrial-scale production.
In addition to synthetic improvements, recent investigations have explored the pharmacological profile of 5-fluoro-2-methyl-N-(thiophen-3-yl)methylaniline. Preclinical studies have demonstrated its efficacy as a modulator of specific kinase pathways, particularly those involved in inflammatory and oncogenic processes. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibits potent inhibitory activity against a subset of tyrosine kinases, suggesting its potential as a lead compound for cancer therapy. The study also highlighted its favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.
Further research has delved into the mechanistic underpinnings of its biological activity. Molecular docking and dynamics simulations have revealed that 5-fluoro-2-methyl-N-(thiophen-3-yl)methylaniline interacts with key residues in the ATP-binding pocket of target kinases, thereby disrupting their enzymatic activity. These findings were corroborated by in vitro assays, which showed dose-dependent inhibition of kinase activity in cell lines. Such mechanistic insights are invaluable for the rational design of next-generation kinase inhibitors.
Despite these promising results, challenges remain in the development of 5-fluoro-2-methyl-N-(thiophen-3-yl)methylaniline as a therapeutic agent. Issues such as off-target effects and potential toxicity need to be addressed through comprehensive preclinical studies. Recent efforts have focused on structural modifications to enhance selectivity and reduce adverse effects. A 2023 study in European Journal of Medicinal Chemistry proposed several derivatives with improved selectivity profiles, paving the way for further optimization.
In conclusion, 5-fluoro-2-methyl-N-(thiophen-3-yl)methylaniline (CAS: 1019568-67-2) represents a promising candidate for drug development, particularly in the areas of oncology and inflammation. Recent advances in its synthesis, pharmacological evaluation, and mechanistic understanding have laid a solid foundation for future research. Continued efforts to optimize its properties and address existing challenges will be crucial for translating these findings into clinical applications.
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